molecular formula C10H11ClO B14117364 1-Chloro-2-(2-ethoxyethenyl)benzene

1-Chloro-2-(2-ethoxyethenyl)benzene

Cat. No.: B14117364
M. Wt: 182.64 g/mol
InChI Key: XYIKNWXBTFTORN-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-ethoxyethenyl)benzene is an organic compound with a unique structure that includes a benzene ring substituted with a chlorine atom and an ethoxyethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-ethoxyethenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with an alkyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction generates a carbocation intermediate that subsequently reacts with the benzene ring to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2-ethoxyethenyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.

    Oxidation and Reduction: The ethoxyethenyl group can be oxidized or reduced to form different functional groups.

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in the presence of strong bases.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) bromide (FeBr₃) or sulfuric acid (H₂SO₄).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1-Chloro-2-(2-ethoxyethenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-ethoxyethenyl)benzene involves its interaction with various molecular targets. The ethoxyethenyl group can participate in nucleophilic or electrophilic reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

1-Chloro-2-(2-ethoxyethenyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-2-ethylbenzene: Similar structure but lacks the ethoxyethenyl group.

    1-Chloro-2-ethoxybenzene: Similar structure but lacks the ethenyl group.

    2-Chloro-1-ethoxyethene: Similar structure but lacks the benzene ring.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-chloro-2-(2-ethoxyethenyl)benzene

InChI

InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3

InChI Key

XYIKNWXBTFTORN-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC1=CC=CC=C1Cl

Origin of Product

United States

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